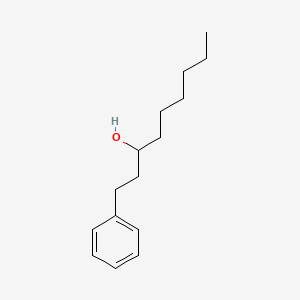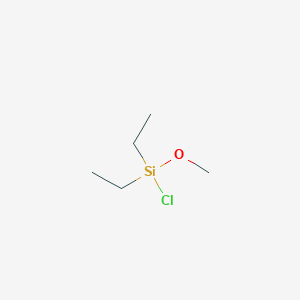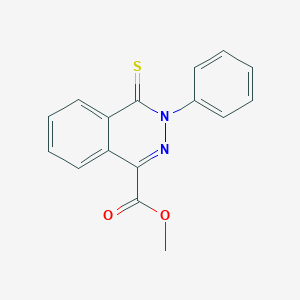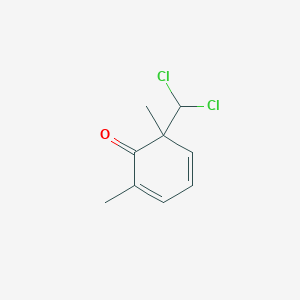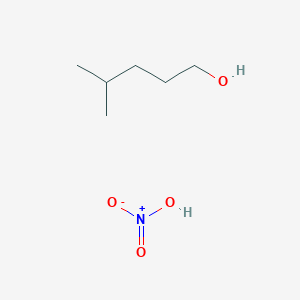
S-2-((2,2-Diethylbutyl)amino)ethyl thiosulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-2-((2,2-Diethylbutyl)amino)ethyl thiosulfate is a chemical compound that belongs to the class of thiosulfates. Thiosulfates are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a thiosulfate group attached to an aminoethyl chain, which is further substituted with a 2,2-diethylbutyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of S-2-((2,2-Diethylbutyl)amino)ethyl thiosulfate typically involves the reaction of 2,2-diethylbutylamine with ethylene chlorohydrin to form the intermediate 2-(2,2-diethylbutylamino)ethanol. This intermediate is then reacted with thionyl chloride to produce 2-(2,2-diethylbutylamino)ethyl chloride. Finally, the reaction of this chloride with sodium thiosulfate yields this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maintain the desired temperature, pressure, and pH levels.
Analyse Chemischer Reaktionen
Types of Reactions
S-2-((2,2-Diethylbutyl)amino)ethyl thiosulfate undergoes various chemical reactions, including:
Oxidation: The thiosulfate group can be oxidized to form sulfate.
Reduction: The compound can be reduced to form sulfide.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Sulfate and corresponding amine derivatives.
Reduction: Sulfide and corresponding amine derivatives.
Substitution: Various substituted thiosulfates and amine derivatives.
Wissenschaftliche Forschungsanwendungen
S-2-((2,2-Diethylbutyl)amino)ethyl thiosulfate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other thiosulfate compounds.
Biology: Investigated for its potential role in sulfur metabolism and as a sulfur donor in biochemical reactions.
Medicine: Explored for its potential therapeutic applications, including as an antioxidant and in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in various industrial processes .
Wirkmechanismus
The mechanism of action of S-2-((2,2-Diethylbutyl)amino)ethyl thiosulfate involves its interaction with various molecular targets and pathways:
Sulfur Metabolism: Acts as a sulfur donor in biochemical reactions, facilitating the synthesis of sulfur-containing compounds.
Antioxidant Activity: Scavenges free radicals and reactive oxygen species, protecting cells from oxidative damage.
Enzyme Modulation: Modulates the activity of enzymes involved in sulfur metabolism and redox reactions
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
S-2-(dimethylamino)ethyl thiosulfate: Similar structure but with a dimethylamino group instead of a 2,2-diethylbutyl group.
S-(2-[[4-(3-Methoxyphenyl)butyl]amino]ethyl) hydrogen thiosulfate: Contains a methoxyphenylbutyl group instead of a 2,2-diethylbutyl group.
Uniqueness
S-2-((2,2-Diethylbutyl)amino)ethyl thiosulfate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2,2-diethylbutyl group enhances its lipophilicity and potentially its interaction with biological membranes and enzymes.
Eigenschaften
CAS-Nummer |
21220-90-6 |
|---|---|
Molekularformel |
C10H23NO3S2 |
Molekulargewicht |
269.4 g/mol |
IUPAC-Name |
3-ethyl-3-[(2-sulfosulfanylethylamino)methyl]pentane |
InChI |
InChI=1S/C10H23NO3S2/c1-4-10(5-2,6-3)9-11-7-8-15-16(12,13)14/h11H,4-9H2,1-3H3,(H,12,13,14) |
InChI-Schlüssel |
RQZMEDODERLGAL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)(CC)CNCCSS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{4-[(E)-{[4-(Hexyloxy)phenyl]methylidene}amino]phenyl}ethan-1-one](/img/structure/B14710091.png)
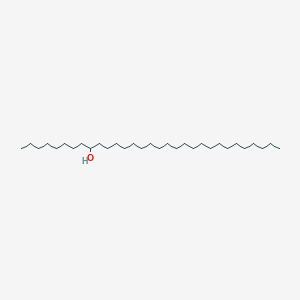

![(4Ar,4bs,6as,7s,9as,9bs,11ar)-7-acetyl-4a,6a-dimethyltetradecahydroindeno[5,4-f]chromen-2(3h)-one](/img/structure/B14710109.png)
